molecular formula C21H22F6O2 B14190345 1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) CAS No. 922718-49-8

1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)

Cat. No.: B14190345
CAS No.: 922718-49-8
M. Wt: 420.4 g/mol
InChI Key: BXMOZOYHMVDTMW-UHFFFAOYSA-N
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Description

1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is a chemical compound characterized by its unique structure, which includes a nonane backbone linked to two trifluorobenzene groups through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) typically involves the reaction of nonane-1,9-diol with 2,3,4-trifluorobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) can undergo various chemical reactions, including:

    Oxidation: The ether linkages in the compound can be oxidized to form carbonyl compounds.

    Reduction: The trifluorobenzene groups can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The trifluorobenzene groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce partially or fully hydrogenated benzene derivatives.

Scientific Research Applications

1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene groups can engage in π-π interactions with aromatic residues in proteins, while the ether linkages provide flexibility to the molecule, allowing it to fit into various binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,4-difluorobenzene)
  • 1,1’-[Nonane-1,9-diylbis(oxy)]bis(pentafluorobenzene)
  • 2,2’-((nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid

Uniqueness

Compared to similar compounds, 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings. This positioning can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

922718-49-8

Molecular Formula

C21H22F6O2

Molecular Weight

420.4 g/mol

IUPAC Name

1,2,3-trifluoro-4-[9-(2,3,4-trifluorophenoxy)nonoxy]benzene

InChI

InChI=1S/C21H22F6O2/c22-14-8-10-16(20(26)18(14)24)28-12-6-4-2-1-3-5-7-13-29-17-11-9-15(23)19(25)21(17)27/h8-11H,1-7,12-13H2

InChI Key

BXMOZOYHMVDTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCCCCCCCCCOC2=C(C(=C(C=C2)F)F)F)F)F)F

Origin of Product

United States

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